molecular formula C59H114O7 B12701033 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) CAS No. 94689-35-7

2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)

Cat. No.: B12701033
CAS No.: 94689-35-7
M. Wt: 935.5 g/mol
InChI Key: DCLDKHPZMQMTGH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) is a complex organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their unique chemical properties, such as their ability to act as solvents, plasticizers, and intermediates in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) typically involves esterification reactions. The starting materials may include 1,3-propanediol, isooctadecanoic acid, and appropriate catalysts. The reaction conditions often require elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: New esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a model compound for studying ester hydrolysis.

    Medicine: Potential use in drug delivery systems due to its ester linkages.

    Industry: Utilized as a plasticizer or solvent in polymer production.

Mechanism of Action

The mechanism of action for this compound largely depends on its chemical structure. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the formation of alcohols and carboxylic acids. These reactions can be catalyzed by esterases or acidic/basic conditions.

Comparison with Similar Compounds

Similar Compounds

    Glycerol tristearate: Another ester with similar applications in the food and cosmetic industries.

    Diethyl phthalate: A commonly used plasticizer with similar chemical properties.

Uniqueness

2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) is unique due to its specific ester linkages and long-chain fatty acid components, which may impart distinct physical and chemical properties compared to other esters.

Properties

CAS No.

94689-35-7

Molecular Formula

C59H114O7

Molecular Weight

935.5 g/mol

IUPAC Name

[2-(hydroxymethyl)-3-(16-methylheptadecanoyloxy)-2-(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate

InChI

InChI=1S/C59H114O7/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(61)64-50-59(49-60,51-65-57(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4)52-66-58(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6/h53-55,60H,7-52H2,1-6H3

InChI Key

DCLDKHPZMQMTGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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